molecular formula C12H21FN2O3 B1403782 tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate CAS No. 1400765-53-8

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1403782
CAS No.: 1400765-53-8
M. Wt: 260.3 g/mol
InChI Key: XOKYQYAOCSZDMU-RIYZIHGNSA-N
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Description

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring

Preparation Methods

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired compound.

Chemical Reactions Analysis

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. The tert-butyl group is known for its unique reactivity pattern, which makes it useful in chemical transformations and biocatalytic processes . Additionally, the compound’s structural features make it a valuable tool in the study of molecular interactions and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe for NMR studies, providing high sensitivity and narrow, intense signals even when attached to large proteins or complexes . This allows researchers to study the compound’s effects on molecular interactions and pathways in detail.

Comparison with Similar Compounds

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate can be compared with other similar compounds that feature tert-butyl groups and fluorine atoms. These compounds often share similar reactivity patterns and applications in scientific research. the unique combination of structural features in this compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKYQYAOCSZDMU-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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